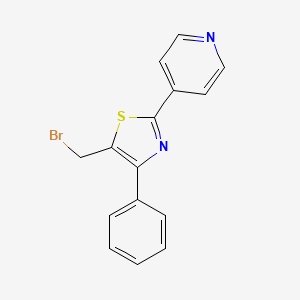
5-Bromomethyl-4-phenyl-2-(4-pyridyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromomethyl-4-phenyl-2-(4-pyridyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromomethyl group, a phenyl group, and a pyridyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromomethyl-4-phenyl-2-(4-pyridyl)thiazole typically involves the reaction of 4-phenyl-2-(4-pyridyl)thiazole with bromomethylating agents under controlled conditions. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromomethyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromomethyl-4-phenyl-2-(4-pyridyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to modify the pyridyl or phenyl groups.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative, while oxidation could produce a carboxylated thiazole.
Wissenschaftliche Forschungsanwendungen
5-Bromomethyl-4-phenyl-2-(4-pyridyl)thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Wirkmechanismus
The mechanism of action of 5-Bromomethyl-4-phenyl-2-(4-pyridyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenyl and pyridyl groups contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole
- 5-Bromomethyl-4-phenyl-2-(2-pyridyl)thiazole
- 4-Phenyl-2-(4-pyridyl)thiazole
Uniqueness
5-Bromomethyl-4-phenyl-2-(4-pyridyl)thiazole is unique due to the presence of the bromomethyl group, which allows for further functionalization and derivatization
Eigenschaften
CAS-Nummer |
1217863-28-9 |
|---|---|
Molekularformel |
C15H11BrN2S |
Molekulargewicht |
331.2 g/mol |
IUPAC-Name |
5-(bromomethyl)-4-phenyl-2-pyridin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C15H11BrN2S/c16-10-13-14(11-4-2-1-3-5-11)18-15(19-13)12-6-8-17-9-7-12/h1-9H,10H2 |
InChI-Schlüssel |
VLLYKPSDZLPVBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=NC=C3)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Naphthalen-1-yl)tellanyl]propan-2-one](/img/structure/B15173256.png)
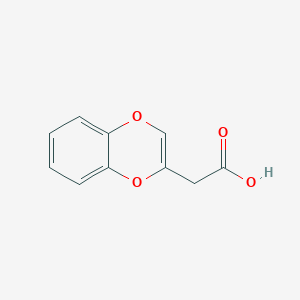
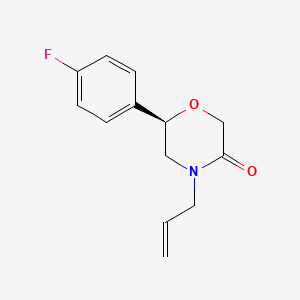
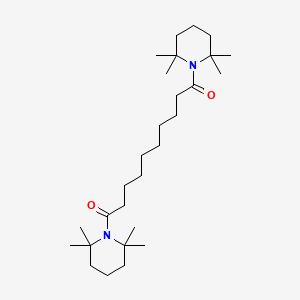

![2-{[4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B15173275.png)
![Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate](/img/structure/B15173295.png)
![2-Amino-N-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}benzamide](/img/structure/B15173301.png)
![benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol](/img/structure/B15173308.png)

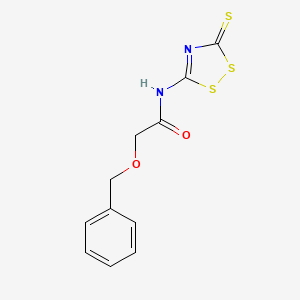

![3-(3-bromo-4-fluorophenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15173359.png)

